molecular formula C9H18N2O3S B188240 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione CAS No. 75491-64-4

1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione

Cat. No. B188240
CAS RN: 75491-64-4
M. Wt: 234.32 g/mol
InChI Key: KLVVFIZYGGLQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione, also known as TDT, is a cyclic compound that has been extensively studied due to its potential applications in various fields including medicinal chemistry, materials science, and catalysis. TDT is a sulfur-containing macrocycle with a unique structure that provides it with interesting properties, making it a promising candidate for a wide range of applications.

Mechanism of Action

The mechanism of action of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. This compound has been shown to bind to metal ions such as copper and zinc, which are important for various biological processes. The binding of this compound to these metal ions may disrupt their normal function, leading to the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been reported to induce apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is important for the proper functioning of the nervous system. In addition, this compound has been reported to exhibit antioxidant activity, which may be beneficial for preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione in lab experiments is its unique structure, which provides it with interesting properties that can be exploited for various applications. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione. One area of research is the development of this compound-based materials with unique properties for various applications. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its potential applications in medicine and other fields. Additionally, the development of new synthesis methods for this compound may lead to the discovery of novel derivatives with improved properties. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of research.

Synthesis Methods

The synthesis of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 1,2-diaminoethane with ethylene glycol in the presence of sulfur. The resulting product is then oxidized to yield this compound. Other methods for synthesizing this compound have also been reported, including the use of different diamines and glycols.

Scientific Research Applications

1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been investigated for its potential use as a drug carrier due to its ability to form stable complexes with metal ions. In materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. This compound has also been investigated for its potential applications in catalysis, as it has been shown to exhibit catalytic activity in various reactions.

properties

CAS RN

75491-64-4

Molecular Formula

C9H18N2O3S

Molecular Weight

234.32 g/mol

IUPAC Name

1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione

InChI

InChI=1S/C9H18N2O3S/c15-9-10-1-3-12-5-7-14-8-6-13-4-2-11-9/h1-8H2,(H2,10,11,15)

InChI Key

KLVVFIZYGGLQNT-UHFFFAOYSA-N

Isomeric SMILES

C1COCCOCCOCCN=C(N1)S

SMILES

C1COCCOCCOCCNC(=S)N1

Canonical SMILES

C1COCCOCCOCCNC(=S)N1

Origin of Product

United States

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